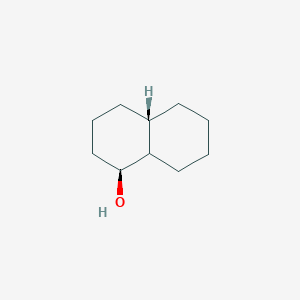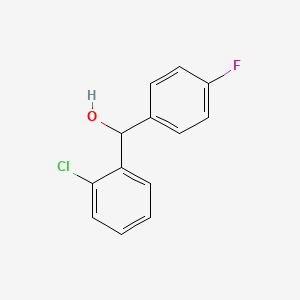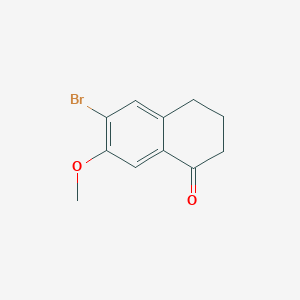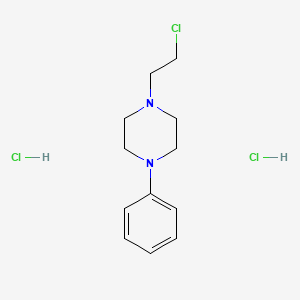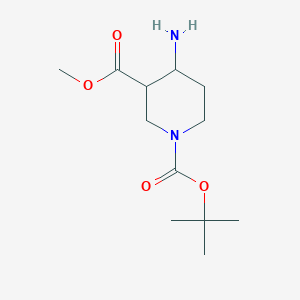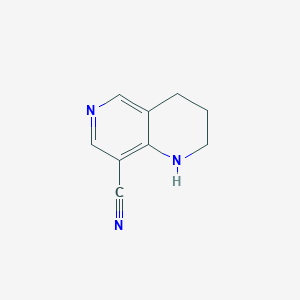
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a chemical compound with the CAS Number: 119868-24-5 . It has a molecular weight of 228.17 and its molecular formula is C10H7F3N2O .
Synthesis Analysis
The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves several steps. Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be prepared via substitution reaction of 2 with iodomethane, and ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be synthesized by a Suzuki coupling reaction of 2 with phenylboronic acid .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is characterized by spectral data (1H-NMR, 13C-NMR, IR, MS) and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid include substitution reactions and Suzuki coupling reactions .Scientific Research Applications
Structural and Spectral Analysis
- Research has explored the structural and spectral properties of pyrazole carboxylic acid derivatives, including their characterization through techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide insights into their molecular structure and potential applications in various fields (Viveka et al., 2016).
Applications in Optical Nonlinearity
- Pyrazole carboxylates, similar in structure to 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, have been studied for their optical nonlinearity, showing potential for applications in optical limiting using laser pulses. This suggests a role in the development of new materials for optical applications (Chandrakantha et al., 2013).
Synthesis Techniques
- Efficient synthesis methods for related pyrazole carboxamides have been developed, highlighting advancements in chemical synthesis techniques that could be applicable to the production of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid and its derivatives (Prabakaran et al., 2012).
Use in Condensed Pyrazoles Synthesis
- Studies have shown the use of related pyrazole carboxylates in the synthesis of condensed pyrazoles, demonstrating their potential as precursors in the synthesis of complex organic compounds (Arbačiauskienė et al., 2011).
Antibacterial and Antifungal Properties
- Research into pyrazole derivatives, including those with a trifluoromethyl group, has indicated potential antibacterial and antifungal properties. This opens avenues for pharmaceutical research in developing new antibacterial and antifungal agents (Sanjeeva et al., 2022); (Leelakumar et al., 2022).
Cross-Coupling Reactions in Organic Synthesis
- Pyrazole compounds have been utilized in palladium-catalyzed cross-coupling reactions, showcasing their utility in organic synthesis for creating functionally substituted pyrazoles (Arbačiauskienė et al., 2009).
Solvent Influence on Chemical Reactions
- The influence of solvents on the chemical reactions of pyrazole carboxylic acids has been studied, indicating the significance of solvent choice in determining the outcome of chemical reactions (Usachev et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal activities . These compounds often target essential enzymes or proteins in the fungi, disrupting their normal functions and leading to their death .
Mode of Action
It’s known that many antifungal agents work by disrupting the cell wall or cell membrane of the fungi, inhibiting essential metabolic processes, or interfering with the synthesis of critical biomolecules .
Biochemical Pathways
Antifungal agents often affect pathways related to cell wall synthesis, ergosterol synthesis (a critical component of fungal cell membranes), or nucleic acid synthesis .
Result of Action
Given its potential antifungal activity, it can be inferred that the compound may lead to the death of fungal cells by disrupting their essential functions .
properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-6-8(10(17)18)16(15-9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYISPLRQSPMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193306 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
362640-59-3 | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362640-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




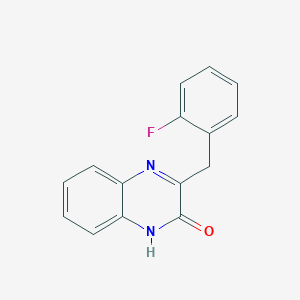
![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3131952.png)

